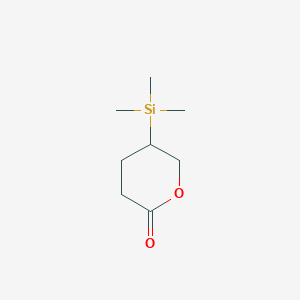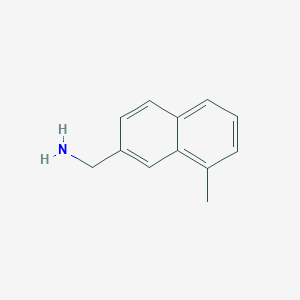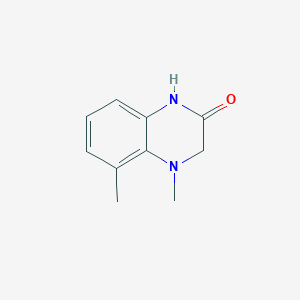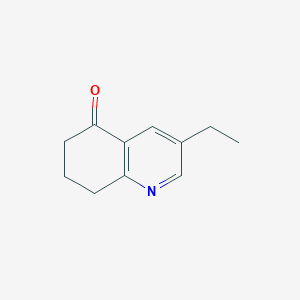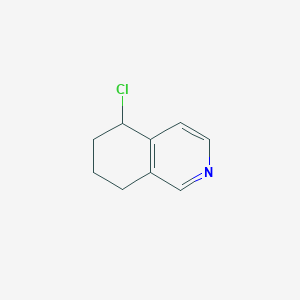
Copper(1+);trimethyl(prop-1-ynyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
三甲基(丙炔基)硅烷铜(I) 是一种有机硅化合物,化学式为 C6H12SiCu。它是无色液体,广泛应用于各种化学反应和工业领域。该化合物以其将炔基引入分子的能力而闻名,使其成为有机合成中的重要试剂。
准备方法
合成路线与反应条件
三甲基(丙炔基)硅烷铜(I) 可以通过多种方法合成。一种常用的方法是在三乙胺等碱存在下,用三甲基(丙炔基)硅烷与铜(I) 盐(如氯化铜(I))反应。反应通常在氮气或氩气等惰性气氛中进行,以防止铜(I) 物种氧化。
工业生产方法
三甲基(丙炔基)硅烷铜(I) 的工业生产通常涉及使用与上述方法类似的大规模合成。反应条件经过优化以确保产品的高收率和纯度。然后通过蒸馏或重结晶对化合物进行纯化。
化学反应分析
反应类型
三甲基(丙炔基)硅烷铜(I) 会发生多种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成铜(II) 物种。
还原: 在特定条件下,它可以被还原回铜(I) 甚至铜(0)。
取代: 三甲基(丙炔基)硅烷基团可以被其他官能团取代。
常用试剂与条件
氧化: 常见的氧化剂包括氧气、过氧化氢和其他过氧化物。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂。
取代: 卤化物或胺等各种亲核试剂可用于取代反应。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能生成铜(II) 化合物,而取代反应可以产生各种有机硅衍生物。
科学研究应用
三甲基(丙炔基)硅烷铜(I) 在科学研究中具有多种应用,包括:
化学: 它用作有机合成中的试剂,尤其是在形成碳-碳键时。
生物学: 该化合物可用于合成具有生物活性的分子。
医药: 它参与药物和其他治疗剂的开发。
工业: 该化合物用于生产先进材料,例如聚合物和纳米材料。
作用机制
三甲基(丙炔基)硅烷铜(I) 发挥作用的机制涉及铜(I) 中心与各种底物的相互作用。铜(I) 离子可以与多种配体配位,促进各种化学转化。三甲基(丙炔基)硅烷基团充当进一步化学修饰的反应位点。
相似化合物的比较
类似化合物
三甲基硅烷基乙炔: 结构相似,但缺少铜(I) 离子。
乙炔铜(I): 含有铜(I) 离子,但具有不同的有机配体。
独特之处
三甲基(丙炔基)硅烷铜(I) 的独特之处在于它同时具有铜(I) 离子和三甲基(丙炔基)硅烷基团。这种组合赋予其在化学合成中独特的反应性和多功能性,使其成为各种应用中宝贵的化合物。
属性
分子式 |
C6H11CuSi |
|---|---|
分子量 |
174.78 g/mol |
IUPAC 名称 |
copper(1+);trimethyl(prop-1-ynyl)silane |
InChI |
InChI=1S/C6H11Si.Cu/c1-5-6-7(2,3)4;/h1H2,2-4H3;/q-1;+1 |
InChI 键 |
CJMJBSCTWLUFOV-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#C[CH2-].[Cu+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




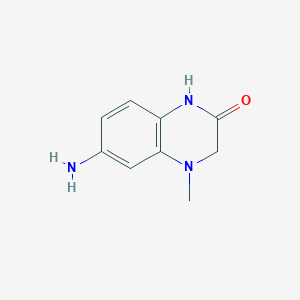

![8-Hydroxy-2-oxaspiro[4.5]decan-1-one](/img/structure/B11914269.png)
